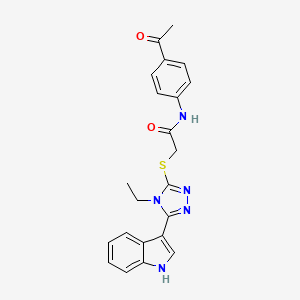

N-(4-acetylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-(4-acetylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic triazole-thioacetamide derivative characterized by a 4-acetylphenyl group and a 1H-indol-3-yl substituent on the triazole ring. This structural configuration distinguishes it from other compounds in its class, which typically feature pyridinyl, phenyl, or halogenated aryl groups.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2S/c1-3-27-21(18-12-23-19-7-5-4-6-17(18)19)25-26-22(27)30-13-20(29)24-16-10-8-15(9-11-16)14(2)28/h4-12,23H,3,13H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXNPDDBOMJUQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)C)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its synthesis, characterization, and biological activity based on recent studies.

Synthesis and Characterization

The synthesis of this compound involves several key steps:

- Formation of Intermediate Compounds : The initial step involves the reaction of 4-aminoacetophenone with chloroacetyl chloride to yield N-(4-acetylphenyl)-2-chloroacetamide. This compound is then reacted with various mercapto derivatives to produce the target compound through nucleophilic substitution.

- Characterization Techniques : The compound was characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. For instance, the mass spectrum indicated a molecular ion peak at m/z = 530, confirming the molecular formula .

Anticancer Properties

Research has shown that this compound exhibits potent anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 1.61 ± 1.92 | |

| Jurkat (Leukemia) | 1.98 ± 1.22 | |

| MCF-10A (Non-Tumor) | >50 |

These results suggest a selective cytotoxic effect on cancer cells while sparing normal cells, which is crucial for therapeutic applications.

The mechanism behind the anticancer activity of this compound appears to involve multiple pathways:

- Inhibition of Tyrosine Kinases : Similar to other compounds in its class, it may inhibit receptor tyrosine kinases such as EGFR, leading to reduced cell proliferation and induction of apoptosis .

- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing through the cell cycle .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells by increasing ROS levels, contributing to its cytotoxic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key observations include:

- Thiazole and Indole Moieties : The presence of thiazole and indole rings has been shown to enhance cytotoxicity significantly due to their ability to interact with biological targets effectively .

- Substituent Effects : Variations in substituents on the phenyl ring influence potency; for example, electron-donating groups generally increase activity .

Case Studies

Several case studies highlight the potential of this compound in clinical settings:

- Study on Lung Cancer Cells : A study demonstrated that this compound significantly inhibited A549 cell proliferation compared to control groups, with a noted reduction in viability correlating with increased concentrations of the drug .

- Combination Therapy Potential : Another investigation explored its use in combination with standard chemotherapeutics like doxorubicin; results indicated enhanced efficacy and reduced resistance mechanisms in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Key Observations :

- Aryl Group Influence: The 4-acetylphenyl group in the target compound introduces a polar ketone, contrasting with the nonpolar ethyl (VUAA1) or butyl (OLC15) groups. This may enhance solubility or alter binding kinetics .

- Triazole Substituents: The 1H-indol-3-yl group is bulkier and more aromatic than pyridinyl substituents in VUAA1 or OLC14.

- Activity Modulation : Pyridinyl position (2-, 3-, or 4-) in analogs correlates with agonist/antagonist switching. For example, 3-pyridinyl (VUAA1) confers agonism, whereas 2-pyridinyl (OLC15) induces antagonism . The indole substituent’s impact remains speculative.

Key Observations :

- The target compound’s acetyl group may necessitate polar aprotic solvents (e.g., DMF) for synthesis, similar to Compound 7b .

- Indole-containing compounds often exhibit higher melting points due to π-stacking interactions; however, empirical data are lacking for the target compound .

Pharmacological and Functional Insights

- VUAA1: Activates Orco in Drosophila melanogaster and Cydia pomonella at 20 µM, used as a positive control in Ca²⁺ imaging .

- OLC15 : Antagonizes Orco with 10-fold higher potency than VUAA1’s agonism, suggesting substituent-driven receptor conformation changes .

- Hypothesis for Target Compound : The indole moiety may mimic tryptophan residues in receptor binding pockets, while the acetyl group could stabilize interactions via dipole moments. Testing against Orco orthologs is required to validate activity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and what parameters critically influence reaction yields?

- Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. A general approach includes: (i) Condensation of 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol/water). (ii) Refluxing the reaction mixture for 1–2 hours to ensure complete thioether bond formation. Critical parameters include stoichiometric ratios of reactants, solvent polarity, and reaction temperature. Ethanol-water systems are preferred for balancing solubility and reactivity .

- Purification : Recrystallization from ethanol or ethanol-DMF mixtures is recommended to isolate high-purity crystals .

Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?

- Answer :

- 1H/13C NMR : To confirm the presence of the acetylphenyl (δ ~2.5 ppm for CH3), indole NH (δ ~10–12 ppm), and triazole-thioether linkages.

- High-resolution mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]+ or [M–H]–) and isotopic patterns.

- HPLC : For purity assessment (>95% is typical in research-grade batches).

- X-ray crystallography : Optional for absolute configuration determination if single crystals are obtainable .

Q. What safety precautions are mandatory when handling this compound in the lab?

- Answer :

- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent degradation.

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders.

- Emergency measures : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

Q. How can solubility challenges be addressed during in vitro assays?

- Answer : The compound’s limited aqueous solubility necessitates:

- Co-solvents : DMSO (≤1% v/v) or ethanol (≤5% v/v) for stock solutions.

- Surfactants : Polysorbate-80 (0.1% w/v) for colloidal dispersion in buffer systems.

- Sonication : Brief sonication (5–10 minutes) to homogenize suspensions .

Q. What physicochemical properties (e.g., logP, pKa) are critical for pharmacokinetic predictions?

- Answer :

- logP : Predicted ~3.5 (via computational tools like ChemAxon), indicating moderate lipophilicity.

- pKa : The indole NH (pKa ~10–12) and triazole moieties influence ionization in physiological pH.

- Stability : Susceptible to oxidation at the thioether bond; use antioxidants (e.g., BHT) in long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Answer :

- Substituent variation : Systematically modify the indole (e.g., halogenation at C5) or triazole (e.g., alkyl vs. aryl groups at N4) and evaluate effects on target binding.

- In vitro assays : Use enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or receptor-binding assays (e.g., odorant receptors for neuroactivity).

- Computational docking : Tools like AutoDock Vina to predict interactions with active sites (e.g., calmodulin binding pockets) .

Q. What in vivo models are suitable for evaluating anti-exudative or anticancer potential?

- Answer :

- Anti-exudative : Carrageenan-induced paw edema in rodents, with measurement of inflammatory markers (TNF-α, IL-6) .

- Anticancer : Xenograft models using human cancer cell lines (e.g., MCF-7 for breast cancer). Administer doses of 10–50 mg/kg/day intraperitoneally and monitor tumor regression via caliper measurements .

Q. How can computational modeling resolve discrepancies in bioactivity data across studies?

- Answer :

- Molecular dynamics simulations : To assess binding stability under varying pH or temperature conditions.

- Meta-analysis : Compare datasets from multiple studies (e.g., IC50 values) to identify outliers caused by assay variability (e.g., cell line differences) .

Q. What strategies improve yield and reproducibility during scale-up synthesis?

- Answer :

- Flow chemistry : Continuous reaction systems to maintain optimal temperature and mixing.

- Quality control : In-line FTIR or HPLC monitoring to detect intermediates and by-products.

- Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .

Q. How can metabolite profiling predict toxicity in preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.